N1-(2-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H22N4O8S and its molecular weight is 478.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C20H22N4O8S, with a molecular weight of 462.47 g/mol. The compound features an oxazolidinone core, which is significant in medicinal chemistry due to its antibacterial properties.
Research indicates that compounds with oxazolidinone structures often act as inhibitors of bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex necessary for protein translation. This mechanism is crucial in the development of antibiotics targeting resistant bacterial strains.
Antimicrobial Properties
Several studies have investigated the antimicrobial efficacy of oxazolidinone derivatives, including those structurally similar to this compound. For example, Michalska et al. (2012) reported that oxazolidinones exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium .
Inhibition Studies
In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis and protein production contributes to its antimicrobial properties.
Case Studies
Study Reference | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |
---|---|---|---|
Michalska et al. (2012) | MRSA | 0.5 µg/mL | Effective against resistant strains |
Jindal et al. (2013) | E. faecium | 1 µg/mL | Significant growth inhibition observed |
Mathur et al. (2013) | Streptococcus pneumoniae | 0.25 µg/mL | High efficacy in inhibiting growth |
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies suggest that derivatives of oxazolidinones, including this compound, exhibit low toxicity in mammalian cell lines at therapeutic doses . However, further comprehensive toxicological evaluations are necessary to establish a complete safety profile.
Properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O8S/c1-31-17-5-3-2-4-14(17)12-21-19(25)20(26)22-13-18-23(10-11-32-18)33(29,30)16-8-6-15(7-9-16)24(27)28/h2-9,18H,10-13H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOZJGCRAFOKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.